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Compound of Interest

Compound Name:
2-(Benzo[d][1,3]dioxol-5-yl)-2-

oxoacetic acid

CAS No.: 62396-98-9

Cat. No.: B121205

Get Quote

Abstract & Introduction
The scaffold 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid (Compound 1) is a versatile

building block containing two distinct electrophilic centers: an

-keto carbonyl and a carboxylic acid.[1][2] This bifunctionality allows for divergent synthetic
pathways depending on the amine partner and reaction conditions.

The piperonyl (1,3-benzodioxole) moiety is a "privileged structure" in medicinal chemistry,

serving as a key pharmacophore in PDE5 inhibitors (e.g., Tadalafil analogs), antitumor agents,

and metabolic modulators.[2] This guide details three critical reaction pathways:

-Keto Amidation: Synthesis of electrophilic pharmacophores.[1]

Heterocyclization: Condensation with 1,2-diamines to form quinoxalinones.

Reductive Amination: Access to unnatural

-amino acids (phenylglycine analogs).[1]
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Reaction Pathways & Mechanisms[4][5]
The reactivity of Compound 1 is governed by the competition between the ketone and the

carboxylic acid.

Pathway Analysis[3]
Pathway A (Amidation): Activation of the carboxylic acid (COOH) using coupling reagents

favors the formation of stable

-keto amides.[2]

Pathway B (Heterocyclization): Reaction with 1,2-binucleophiles (e.g., o-phenylenediamine)

initiates a double condensation, forming a six-membered pyrazine ring (quinoxalinone).[1][2]

Pathway C (Reductive Amination): Formation of an imine/iminium species at the ketone

followed by hydride reduction yields unnatural amino acids.
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Figure 1: Divergent synthesis pathways for 2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetic acid.[1]

[2]
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Protocol A: Synthesis of -Keto Amides (Peptidomimetic
Scaffold)
Objective: To couple a primary or secondary amine while preserving the

-keto functionality.[1] Mechanism: Carbodiimide-mediated activation.[1]

Reagents:

Compound 1 (1.0 equiv)[1][2][3]

Amine (1.1 equiv)[1][2]

EDC

HCl (1.2 equiv)[1][2]

HOBt (1.2 equiv) or Oxyma Pure[1][2]

DIPEA (2.0 equiv)[1][2]

Solvent: Dichloromethane (DCM) or DMF (anhydrous)[1][2]

Step-by-Step Procedure:

Activation: Dissolve Compound 1 (e.g., 1.0 mmol, 194 mg) in anhydrous DCM (5 mL) under

nitrogen.

Add Reagents: Add HOBt (162 mg, 1.2 mmol) and EDC

HCl (230 mg, 1.2 mmol). Stir at 0°C for 15 minutes to form the active ester.

Amine Addition: Add the amine (1.1 mmol) followed by DIPEA (348 µL, 2.0 mmol) dropwise.

Reaction: Allow the mixture to warm to room temperature (RT) and stir for 4–12 hours.

Monitor by TLC (EtOAc/Hexane) or LC-MS.[1][2]

Workup: Dilute with DCM (20 mL). Wash successively with 1M HCl (2 x 10 mL), Sat. NaHCO
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(2 x 10 mL), and Brine (10 mL).[2]

Purification: Dry organic layer over Na

SO

, filter, and concentrate. Purify via flash chromatography (typically 20-50% EtOAc in
Hexanes).[1][2]

Critical Note: Avoid using strongly basic conditions or high temperatures during workup to

prevent the "haloform-type" cleavage of the

-keto amide bond.[1]

Protocol B: Synthesis of Quinoxalinones
(Heterocyclization)
Objective: Condensation with o-phenylenediamine (OPD) to form 3-(benzo[d][1,3]dioxol-5-

yl)quinoxalin-2(1H)-one.[1][2] Mechanism: Schiff base formation followed by intramolecular

amidation.

Reagents:

Compound 1 (1.0 equiv)[1][2][3]

o-Phenylenediamine (1.05 equiv)[1][2]

Solvent: Ethanol or Acetic Acid[1]

Catalyst: None (or trace AcOH if using EtOH)

Step-by-Step Procedure:

Setup: In a round-bottom flask, suspend Compound 1 (1.0 mmol) and o-phenylenediamine

(114 mg, 1.05 mmol) in Ethanol (10 mL).

Reflux: Heat the mixture to reflux (78°C) for 2–4 hours. The suspension will typically dissolve

then precipitate the product.
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Precipitation: Cool the reaction mixture to 0°C in an ice bath.

Isolation: Filter the solid precipitate. Wash the cake with cold ethanol (2 x 3 mL) and diethyl

ether (2 x 5 mL).

Purification: Recrystallization from EtOH/DMF is recommended if high purity (>99%) is

required.[1]

Data Interpretation:

Expected Product: 3-(Benzo[d][1,3]dioxol-5-yl)quinoxalin-2(1H)-one.[1][2]

MS (ESI): [M+H]

calc. ~267.[1][2]

Observation: A yellow to orange solid is typical for these conjugated heterocycles.

Protocol C: Reductive Amination (Unnatural Amino Acid
Synthesis)
Objective: Synthesis of

-alkyl-2-(benzo[d][1,3]dioxol-5-yl)glycine derivatives. Mechanism: Imine formation followed by
hydride reduction.

Reagents:

Compound 1 (1.0 equiv)[1][2][3]

Amine (1.2 equiv)[1][2]

Reducing Agent: NaBH

CN (1.5 equiv) or NaBH(OAc)

(2.0 equiv)[1][2]

Solvent: Methanol (MeOH)[1][2]
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Additive: Acetic Acid (catalytic)[1][2]

Step-by-Step Procedure:

Imine Formation: Dissolve Compound 1 (1.0 mmol) and the amine (1.2 mmol) in MeOH (10

mL).[2] If using a salt form of the amine, add 1.0 equiv of TEA.

Stir: Stir at RT for 1–2 hours to allow equilibrium formation of the imine/hemiaminal.

Reduction: Cool to 0°C. Add NaBH

CN (94 mg, 1.5 mmol) portion-wise. (Caution: HCN generation possible; use a fume hood).
[1][2]

Completion: Stir at RT overnight.

Quench: Quench with Sat. NH

Cl solution.[4][5]

Extraction: Evaporate MeOH. Extract the aqueous residue with EtOAc (if product is neutral)

or purify the amphoteric amino acid via Ion Exchange Chromatography (SCX column).[2]
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Issue Probable Cause Solution

Low Yield (Amidation)
Decarbonylation of activated

acid

Keep temperature < 0°C

during activation.[1][2] Use

Mixed Anhydride method

(IBCF/NMM) at -15°C.

No Reaction (Ketone) Steric hindrance or electronics

Add Lewis Acid catalyst (e.g.,

Ti(OiPr)

) to promote imine formation

before reduction.[1][2]

Side Products (Diamine) Benzimidazole formation

Avoid oxidative conditions.[1]

[2] Benzimidazoles form via

decarboxylation under

oxidative stress; ensure inert

atmosphere if observed.

Solubility Issues Piperonyl ring aggregation

Use DMF/DCM mixtures or

warm the solvent slightly for

initial dissolution.

Safety & Handling
Toxicology: Piperonyl derivatives are known inhibitors of Cytochrome P450 enzymes. Handle

with care as potential metabolic disruptors.

Reactivity:

-Keto acids can release CO (carbon monoxide) under strong acid/thermal stress.[1][2]
Perform reactions in a well-ventilated hood.

Cyanoborohydride: Highly toxic. Contact with acid releases HCN gas. Quench waste

streams with bleach at alkaline pH.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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